molecular formula C7H14NO5P B010509 GLUFOSINATE-N-ACETYL CAS No. 73634-73-8

GLUFOSINATE-N-ACETYL

Cat. No.: B010509
CAS No.: 73634-73-8
M. Wt: 223.16 g/mol
InChI Key: VZVQOWUYAAWBCP-UHFFFAOYSA-N
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Description

N-acetylphosphinothricin is a chemical compound known for its role in herbicide resistance. It is derived from phosphinothricin, a nonselective herbicide that inhibits glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants . This compound is often used in agricultural biotechnology to develop herbicide-resistant crops.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetylphosphinothricin is synthesized through the acetylation of phosphinothricin using acetyl-CoA as the acetyl group donor. The reaction is catalyzed by the enzyme phosphinothricin acetyltransferase . This enzyme transfers the acetyl group from acetyl-CoA to phosphinothricin, resulting in the formation of N-acetylphosphinothricin .

Industrial Production Methods

Industrial production of N-acetylphosphinothricin involves the use of genetically modified microorganisms, such as Streptomyces viridochromogenes, which possess the gene encoding phosphinothricin acetyltransferase . These microorganisms are cultured under controlled conditions to produce the enzyme, which then catalyzes the acetylation reaction.

Chemical Reactions Analysis

Types of Reactions

N-acetylphosphinothricin undergoes various chemical reactions, including:

    Acetylation: The primary reaction for its synthesis.

    Hydrolysis: Can be hydrolyzed to release phosphinothricin.

    Oxidation and Reduction: Limited information is available on its oxidation and reduction reactions.

Common Reagents and Conditions

Major Products

    Acetylation: Produces N-acetylphosphinothricin.

    Hydrolysis: Produces phosphinothricin and acetic acid.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetylphosphinothricin is unique due to its acetylated form, which reduces its herbicidal activity and allows for its use in developing herbicide-resistant crops. This property distinguishes it from other similar compounds that do not undergo acetylation .

Properties

IUPAC Name

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVQOWUYAAWBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCP(=O)(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873633
Record name Glufosinate-N-acetyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73634-73-8
Record name Glufosinate-N-acetyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of N-acetylphosphinothricin and its downstream effects?

A1: N-acetylphosphinothricin is a derivative of phosphinothricin (PT), a naturally occurring glutamate synthetase inhibitor. While N-acetylphosphinothricin itself doesn't directly inhibit this enzyme, its precursor, phosphinothricin, does. [, ] Glutamine synthetase is a key enzyme in nitrogen assimilation, converting glutamate and ammonia to glutamine. By inhibiting this enzyme, phosphinothricin disrupts nitrogen metabolism in plants and microorganisms, ultimately leading to cell death. []

Q2: How is N-acetylphosphinothricin synthesized in nature, and what is unique about its structure?

A2: N-acetylphosphinothricin is formed from its precursor 2-acetylamino-4-hydroxyphosphinylbutanoate (N-acetyldemethylphosphinothricin) through the action of a unique radical S-adenosyl-L-methionine, cobalamin-dependent methyltransferase enzyme called PhpK. This enzyme is found in the phosalacine producer Kitasatospora phosalacinea. [] This methylation step forms the only known carbon-phosphorus-carbon linkage found in nature. []

Q3: What is the role of nonribosomal peptide synthetases in the biosynthesis of molecules like N-acetylphosphinothricin?

A3: Nonribosomal peptide synthetases (NRPS) play a crucial role in assembling the peptide backbone of phosphinothricin tripeptide (PTT), which contains N-acetylphosphinothricin. [, ] Research suggests that the NRPS PhsA prefers to use N-acetylphosphinothricin rather than its demethylated precursor. [] This finding, along with the characterization of two other alanine-activating enzymes (PTTS II/III), points to a biosynthetic pathway where three separate peptide synthetases work together to create PTT. []

Q4: Are there analytical methods available to quantify N-acetylphosphinothricin and related compounds?

A4: While there aren't specific methods mentioned for N-acetylphosphinothricin itself, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantifying polar pesticides, including related compounds like glufosinate. [] These methods utilize modified extraction procedures and various stationary phases to achieve accurate and sensitive detection in complex matrices like plant-based foods. []

Q5: What are the potential applications of understanding the biosynthesis of N-acetylphosphinothricin?

A5: Deeper insights into the biosynthetic pathway of N-acetylphosphinothricin and related molecules like phosphinothricin tripeptide could lead to several advancements. [, , ] These include:

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